tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate
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Overview
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate: is a complex organic compound that features a spirocyclic structure with a boronate ester group
Preparation Methods
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronate ester group can participate in substitution reactions, often using reagents like halides or organometallic compounds.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which are commonly employed in organic synthesis to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
These compounds share the boronate ester group but differ in their core structures, which can influence their reactivity and applications. The unique spirocyclic structure of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate distinguishes it from these similar compounds, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C18H30BNO4 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)9-8-13(10-18)19-23-16(4,5)17(6,7)24-19/h10H,8-9,11-12H2,1-7H3 |
InChI Key |
NSSCKUCKPXGDDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CC2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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